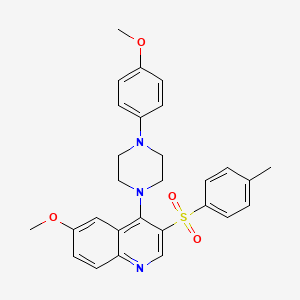
6-Methoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-tosylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including methoxy groups, a piperazine ring, and a tosyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy groups could be introduced via a Williamson ether synthesis, the piperazine ring could be formed via a cyclization reaction, and the tosyl group could be introduced via a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The methoxy groups would likely contribute electron density to the aromatic ring, potentially activating it towards electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy and tosyl groups could increase its solubility in polar solvents .Scientific Research Applications
Receptor Affinity and Fluorescence Properties
One study focused on the synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, utilizing derivatives that showed high receptor affinity and good fluorescence properties. This indicates potential applications in visualizing receptor overexpression in cell models through fluorescence microscopy, which is crucial for understanding receptor behavior and drug interactions (Lacivita et al., 2009).
Novel Antagonists for 5HT1B Receptors
Another study described the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives, which facilitated late-stage diversification and contained potent 5HT1B antagonists. This highlights the compound's relevance in developing treatments targeting the serotonin system, potentially useful for mood disorders or pain management (Horchler et al., 2007).
Antimicrobial and Antifungal Applications
Research into fluoroquinolone-based 4-thiazolidinones synthesized from derivatives similar to the specified compound showed promising antimicrobial and antifungal activities. This suggests potential for developing new antibiotics or antifungal agents, addressing the increasing need for new treatments due to resistance to current drugs (Patel & Patel, 2010).
Anti-HIV Activities
A study on novel 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives highlighted their design as inhibitors of HIV-1 RT, showing significant inhibition. This demonstrates the potential application in developing new antiretroviral therapies, especially for strains resistant to current treatments (Chander et al., 2016).
Crystal Structure Analysis for Drug Design
Research on the crystal structures of compounds structurally related to adoprazine, including derivatives of the compound , provides insights into their molecular interactions. Understanding these structures is essential for the rational design of new drugs, particularly in targeting specific receptors or enzymes (Ullah & Altaf, 2014).
Mechanism of Action
Based on its structural similarity to coumarin derivatives , it’s possible that it may share some of their biological and pharmaceutical properties. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Coumarins have been intensively screened for different biological properties. In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-20-4-11-24(12-5-20)36(32,33)27-19-29-26-13-10-23(35-3)18-25(26)28(27)31-16-14-30(15-17-31)21-6-8-22(34-2)9-7-21/h4-13,18-19H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHRVLVFSCWCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
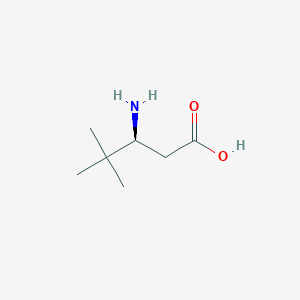
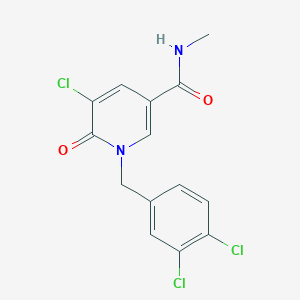
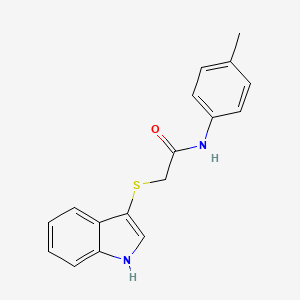
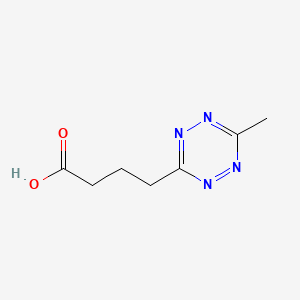

![N-[[2-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2956794.png)
![4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2956795.png)
![1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956798.png)
![3-Propyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2956799.png)
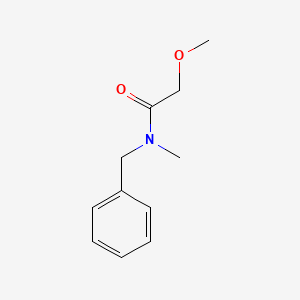
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2956802.png)
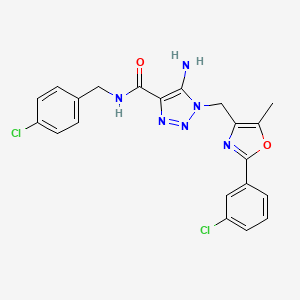
![1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2956806.png)

